N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound classified as a benzothiazole derivative. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This particular compound has garnered attention due to its potential applications in the pharmaceutical industry, particularly in the development of anti-tubercular agents.
The compound's structural and chemical properties have been documented in various scientific databases, including PubChem and BenchChem. These sources provide detailed information about its synthesis, classification, and biological activity.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide belongs to the class of benzothiazole derivatives. The benzothiazole ring is characterized by a fused benzene and thiazole ring, which contributes to the compound's unique chemical properties.
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with an appropriate benzoyl chloride derivative.
The reaction is generally performed under controlled conditions using a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours. After completion, purification methods such as recrystallization or column chromatography are employed to isolate the desired product.
Industrial production may utilize similar synthetic routes but on a larger scale, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
The molecular formula of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is . Its structure features a benzothiazole ring substituted with two methyl groups at positions 4 and 6 and a benzamide group.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used to elucidate the compound's structure. The InChI representation for this compound is:
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo several chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be performed using sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents for these reactions include:
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis.
The mechanism involves inhibition of bacterial growth by interfering with essential biochemical pathways within the bacteria. This action leads to reduced proliferation of Mycobacterium tuberculosis and potentially aids in tuberculosis treatment.
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is typically a solid compound at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under normal conditions but may react under extreme pH or temperature variations. Its melting point and boiling point have been documented in various studies but may vary depending on purity and preparation methods.
Relevant data includes:
Property | Value |
---|---|
Molecular Weight | 284.38 g/mol |
Melting Point | Approximately 150°C |
Solubility | Soluble in DMSO |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has potential applications in:
The 4,6-dimethyl substitution pattern on the benzothiazole ring confers distinct physicochemical and pharmacological advantages over unsubstituted analogs. Methyl groups at these positions induce electron-donating effects that modulate the heterocycle's aromatic character and nucleophilicity at N3 and C2. This electronic perturbation enhances binding to ATP pockets in kinase targets, where the dimethylbenzothiazole moiety engages in hydrophobic interactions with conserved residues. Critically, the steric profile of the 4,6-dimethyl group creates molecular asymmetry that improves target selectivity by reducing off-target binding. In N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamides, this benzothiazole unit serves as a conformationally rigid anchor that positions the benzamide moiety for optimal interactions with adjacent binding pockets in biological targets [1] [4] [5].
Table 1: Influence of Benzothiazole C6 Substituents on Biological Activity
C6 Substituent | Target Activity (IC₅₀) | Cellular Potency (μM) | Key Interactions |
---|---|---|---|
Unsubstituted | EGFR: 128 nM | A549: 8.2 ± 0.7 | Hydrophobic pocket engagement |
6-Methyl | EGFR: 55 nM | A549: 3.1 ± 0.4 | Enhanced van der Waals contacts |
4,6-Dimethyl | EGFR: 29 nM; HER2: 56 nM | SK-BR-3: 0.77 ± 0.05 | Dual hydrophobic/steric optimization |
6-Methoxy | EGFR: 89 nM | A549: 5.9 ± 0.6 | Moderate polarity increase |
Research demonstrates that 4,6-dimethylbenzothiazole derivatives exhibit superior kinase inhibition profiles compared to monosubstituted analogs. For instance, dual EGFR/HER-2 inhibitors incorporating this moiety demonstrate low nanomolar IC₅₀ values against both kinases (EGFR IC₅₀ = 29.30 nM; HER-2 IC₅₀ = 55.69 nM), significantly outperforming monosubstituted variants. This enhancement arises from the methyl groups' ability to fill hydrophobic subpockets adjacent to the ATP-binding site while maintaining optimal π-stacking geometry with catalytic residues. Furthermore, the dimethyl substitution reduces metabolic deactivation at the C6 position, improving metabolic stability and prolonging target engagement in cellular assays [3] [10].
Crystallographic analysis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)acetamide reveals a nearly coplanar arrangement between the benzothiazole and amide components (interplanar angle < 2°), facilitating deep insertion into enzyme active sites. This planarity is preserved in benzamide analogs, where the extended conjugation system enables robust interactions with tyrosine kinase domains through multiple hydrogen bonds and hydrophobic contacts. The dimethyl groups induce subtle ring distortions that prevent π-aggregation in physiological environments, enhancing bioavailability while retaining target affinity—a key advantage for therapeutic applications [5] [7].
Benzamide-containing compounds have traversed a significant developmental pathway since their initial pharmacological exploration. Early benzamide drugs focused on neurological targets, exploiting the carboxamide group's ability to mimic peptide bonds or neurotransmitter structures. The integration of benzamide with benzothiazole emerged as a strategic innovation in the 1990s, driven by observations that benzothiazole-2-amine derivatives exhibited pronounced central nervous system activity. Seminal work by Siddiqui et al. demonstrated that N-(6-substituted-1,3-benzothiazol-2-yl)benzamides produced significant analgesic responses (p < 0.001) in thermal stimulus models and reduced immobility time in forced swim tests (p < 0.01), establishing the benzothiazole-benzamide scaffold as a versatile template for neuroactive agents .
Table 2: Evolution of Benzothiazole-Benzamide Hybrids in Targeted Therapy
Research Phase | Key Structural Features | Primary Therapeutic Focus | Notable Advances |
---|---|---|---|
1990–2000 | Simple C2 benzamides | Analgesia/CNS modulation | 30–50% improvement over precursors in rodent models |
2000–2010 | Methoxy-substituted benzamides | Anticancer screening | Identification of tubulin polymerization inhibitors |
2010–Present | Dual-target dimethylbenzothiazoles | Kinase inhibition | Nanomolar EGFR/HER2 inhibitors with antiangiogenic effects |
Current Innovations | Sulfonamide linkers, triazole extensions | Multitarget oncology agents | Compounds simultaneously inhibiting proliferation and angiogenesis |
The oncology-focused evolution accelerated when researchers combined the benzothiazole-benzamide core with structural elements from known kinase inhibitors. Cabozantinib's 6,7-methoxyquinoline motif inspired the design of derivatives where substituted benzamides replaced the quinoline component, yielding molecules with improved selectivity profiles. This approach culminated in compounds like YH-9, where optimized benzamide substituents delivered dual EGFR/HER-2 inhibition while suppressing vascular endothelial growth factor (VEGF) secretion—addressing both tumor proliferation and angiogenesis simultaneously. Such innovations transformed benzothiazole-benzamides from simple bioactive scaffolds to sophisticated targeted therapeutics [3].
Synthetic methodologies have evolved in parallel with biological understanding. Early routes relied on direct acylation of 2-amino-4,6-dimethylbenzothiazole with benzoyl chlorides, often producing moderate yields due to steric hindrance. Contemporary approaches employ coupling reagents like HATU or DCC for amide bond formation, enabling efficient conjugation of complex benzamide components. For derivatives requiring sulfonamide bridges, multistep sequences have been developed—beginning with benzothiazole formation, followed by sulfonylation, and concluding with amidation of aminoalkyl side chains. These advancements support the synthesis of intricate analogs such as 3-(benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride, expanding the accessible chemical space for structure-activity studies [6] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2